molecular formula C27H24N2O4S B12136034 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B12136034
M. Wt: 472.6 g/mol
InChI Key: XOVOWWZWUVVVRO-UHFFFAOYSA-N
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Description

4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a synthetic coumarin derivative with a hybrid structure incorporating a 4,5,6,7-tetrahydrobenzothiophene moiety. The compound features a 4H-chromene (coumarin) core substituted at position 2 with a carboxamide group linked to a tetrahydrobenzothiophene ring. The benzothiophene is further modified at position 3 with a phenethyl carbamoyl substituent. Its synthesis likely involves multi-step organic reactions, including carboxamide coupling and heterocyclic ring formation .

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

4-oxo-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C27H24N2O4S/c30-20-16-22(33-21-12-6-4-10-18(20)21)25(31)29-27-24(19-11-5-7-13-23(19)34-27)26(32)28-15-14-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-15H2,(H,28,32)(H,29,31)

InChI Key

XOVOWWZWUVVVRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chromene core, followed by the introduction of the benzothiophene moiety and the phenylethyl carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromene core, the benzothiophene moiety, or the phenylethyl carbamoyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development and in the materials science field for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues

The compound shares structural motifs with other coumarin derivatives, particularly those with carboxamide substituents. A notable analogue is N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (described in ), which differs in:

Substituent Position : The carboxamide group is at position 3 of the coumarin ring versus position 2 in the target compound.

Ring System : The target compound’s tetrahydrobenzothiophene contrasts with the simpler phenyl or methoxyphenyl groups in analogues.

Functional Groups : The phenethyl carbamoyl group in the target compound vs. a 4-methoxyphenethyl group in the analogue.

Table 1: Structural Comparison

Feature Target Compound N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Core Structure 4H-chromene (coumarin) with tetrahydrobenzothiophene 2H-chromene (coumarin) with phenyl ring
Carboxamide Position Position 2 Position 3
Substituent 2-Phenylethyl carbamoyl on benzothiophene 4-Methoxyphenethyl on phenyl
Synthetic Complexity Higher (due to tetrahydrobenzothiophene synthesis) Moderate (standard carboxamide coupling)

Computational Approaches in Structural Analysis

Structural comparisons benefit from graph-based methods (), which treat molecules as graphs of atoms (nodes) and bonds (edges). Key findings:

Graph Isomorphism : The target compound’s benzothiophene creates a distinct graph vs. phenyl-based analogues, altering reactivity and binding interactions.

Lumping Strategies : Compounds with similar substructures (e.g., coumarin cores) may be grouped in predictive models, though differences in substituents limit accuracy .

Fingerprint Analysis : Bit-vector methods (e.g., MACCS keys) can highlight shared pharmacophores but may overlook steric or electronic effects from the benzothiophene .

Biological Activity

The compound 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic molecule with promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a chromene core structure with several functional groups, including a thiophene moiety and a carbamoyl group. Its molecular formula is C27H24N2O4SC_{27}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 486.6 g/mol. The intricate arrangement of these groups suggests diverse reactivity and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:

  • Anti-inflammatory activity
  • Anticancer properties
  • Antimicrobial effects

The biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to influence several signaling pathways relevant to disease progression. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It could modulate receptor activity that plays a role in pain and inflammatory responses.

Synthesis

The synthesis of 4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide typically involves multiple steps to ensure high yield and purity. Key steps include:

  • Formation of the chromene core.
  • Introduction of the thiophene and carbamoyl groups.
  • Purification of the final product through techniques such as recrystallization or chromatography.

Anticancer Activity

Research has shown that derivatives of chromene compounds can exhibit significant anticancer activity. For instance, studies involving similar chromene structures demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like cisplatin and topotecan .

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
4-Oxo-N-{3-[phenethylcarbamoyl]-chromene}PC-3< 10
4-Oxo-N-{3-[phenethylcarbamoyl]-chromene}SK-LU-1< 8
CisplatinPC-315

Antimicrobial Properties

In vitro studies have indicated that compounds related to the chromene structure exhibit antimicrobial activity against various pathogens, including fungi and bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)Reference
4-Oxo-N-{3-[phenethylcarbamoyl]-chromene}Candida spp.< 10
FluconazoleCandida spp.10

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